3-methyl-2-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
3-methyl-2-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a benzoxazole core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the benzoxazole intermediate.
Attachment of the Trifluoromethyl Pyridine Group: The trifluoromethyl pyridine group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethyl pyridine boronic acid or ester as the coupling partner.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methyl-2-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzoxazole-5-sulfonamide: Lacks the azetidine and trifluoromethyl pyridine groups, resulting in different chemical and biological properties.
3-Methyl-2-oxo-1,3-benzoxazole-5-sulfonamide: Similar core structure but lacks the azetidine and trifluoromethyl pyridine groups.
N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide: Lacks the 3-methyl and 2-oxo groups, leading to different reactivity and applications.
Uniqueness
The uniqueness of 3-methyl-2-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the azetidine ring contributes to its unique three-dimensional structure.
Properties
IUPAC Name |
3-methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O4S/c1-23-13-7-12(2-3-14(13)28-16(23)25)29(26,27)22-11-8-24(9-11)15-6-10(4-5-21-15)17(18,19)20/h2-7,11,22H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXBVBLNLDDPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CN(C3)C4=NC=CC(=C4)C(F)(F)F)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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